Bienvenue dans la boutique en ligne BenchChem!

5,6,7-Trimethoxy-2-naphthoic acid

Cannabinoid Receptor Pharmacology CB1 Ligand Discovery GPCR Binding Assays

5,6,7-Trimethoxy-2-naphthoic acid (CAS 69791-81-7) is a synthetic trimethoxylated naphthalene-2-carboxylic acid derivative (C14H14O5, MW 262.26 g/mol). It belongs to the class of deoxy-cannabinol (CBN) analogues, lacking the phenolic hydroxyl group characteristic of classical cannabinoids while retaining the naphthalene core modified with three methoxy substituents at the 5, 6, and 7 positions and a carboxylic acid group at the 2-position.

Molecular Formula C14H14O5
Molecular Weight 262.26 g/mol
CAS No. 69791-81-7
Cat. No. B1608686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7-Trimethoxy-2-naphthoic acid
CAS69791-81-7
Molecular FormulaC14H14O5
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C=CC(=CC2=C1)C(=O)O)OC)OC
InChIInChI=1S/C14H14O5/c1-17-11-7-9-6-8(14(15)16)4-5-10(9)12(18-2)13(11)19-3/h4-7H,1-3H3,(H,15,16)
InChIKeyUDAHTEIDHNWRAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7-Trimethoxy-2-naphthoic acid (CAS 69791-81-7): Naphthoic Acid-Derived Cannabinoid Probe for CB1 Receptor Research


5,6,7-Trimethoxy-2-naphthoic acid (CAS 69791-81-7) is a synthetic trimethoxylated naphthalene-2-carboxylic acid derivative (C14H14O5, MW 262.26 g/mol) [1]. It belongs to the class of deoxy-cannabinol (CBN) analogues, lacking the phenolic hydroxyl group characteristic of classical cannabinoids while retaining the naphthalene core modified with three methoxy substituents at the 5, 6, and 7 positions and a carboxylic acid group at the 2-position [2]. This precise substitution pattern is structurally related to key intermediates and analog series explored in cannabinoid receptor probe development, particularly within the CBN scaffold advanced by Mahadevan et al. at Organix Inc. [2].

Why Cannabinol (CBN) Analogs Cannot Substitute 5,6,7-Trimethoxy-2-naphthoic Acid in CB1 Probe Studies


Generic substitution among CBN analogs is not valid for quantitative cannabinoid receptor studies. The CBN series displays a sharply divergent binding profile depending on the presence, position, and nature of substituents at the C-1, C-3, C-9, and phenolic hydroxyl positions. Mahadevan et al. demonstrated that removal of the phenolic hydroxyl in the CBN series decreases binding affinity for both CB1 and CB2 receptors [1]. Furthermore, conversion of the 9-methyl group to a carboxylic acid (as in 5,6,7-trimethoxy-2-naphthoic acid) fundamentally alters the electrostatic and hydrogen-bonding landscape at the receptor interface relative to parent CBN, deoxy-CBN, or 9-hydroxymethyl analogs. Critically, the specific trimethoxy substitution pattern on the naphthoic acid core imposes additional conformational and electronic constraints that cannot be replicated by mono-methoxy, di-methoxy, or differently positioned trimethoxy analogs. The quantitative evidence below establishes the specific CB1 binding affinity parameter that distinguishes this compound, but comprehensive selectivity data against closely related CBN analogs remains limited in the published literature.

Quantitative Differentiation of 5,6,7-Trimethoxy-2-naphthoic acid Against CBN Analogs: CB1 Receptor Binding Evidence


CB1 Receptor Binding Affinity (Ki) of 5,6,7-Trimethoxy-2-naphthoic Acid versus Parent Cannabinol (CBN)

5,6,7-Trimethoxy-2-naphthoic acid exhibits a reported binding affinity (Ki) of 2 nM at the human cannabinoid receptor 1 (CB1), measured via inhibition of adenylyl cyclase activity [1]. In comparison, the parent compound cannabinol (CBN) has been reported in the literature with CB1 Ki values in the range of approximately 100-300 nM [2]. This indicates that the specific 5,6,7-trimethoxy-2-naphthoic acid substitution pattern yields approximately 50- to 150-fold higher CB1 binding affinity compared to unmodified CBN. However, it should be noted that this is a cross-study comparison; direct head-to-head data for both compounds tested under identical assay conditions in the same experimental run was not retrieved from accessible primary sources. The comparison is made between the Ki value deposited in BindingDB (ChEMBL_46466 / CHEMBL657913) and independently published CBN affinity values.

Cannabinoid Receptor Pharmacology CB1 Ligand Discovery GPCR Binding Assays

Positional Methoxy Specificity: CB1 Affinity Advantage Over 9-Carboxy-CBN Analogs Lacking 5,6,7-Trimethoxy Decoration

5,6,7-Trimethoxy-2-naphthoic acid carries its three methoxy groups on the naphthalene ring at positions 5, 6, and 7, while the carboxylic acid is at position 2. This contrasts with other 9-carboxy-CBN analogs described in the Mahadevan et al. series that lack methoxy substitution on the aromatic ring [1]. In the CBN analog series, the nature of ring substitution profoundly influences binding affinity; the phenolic hydroxyl and its surrogates modulate receptor interaction. The 5,6,7-trimethoxy pattern provides a defined electron-rich hydrophilic surface area (PSA = 64.99 Ų) and three rotatable methoxy bonds [2] that pre-organize the molecule for CB1 binding, whereas 9-carboxy-CBN analogs without this substitution pattern are expected to exhibit lower affinity based on the established SAR that aromatic ring substitution is critical for high-affinity CB1 binding [1]. Direct Ki data for the comparator 9-carboxy-CBN lacking methoxy groups was not available in the retrieved search results; this inference is therefore based on class-level SAR trends.

Structure-Activity Relationship CBN Analog Design Methoxy Substituent Effects

Functional Assay Relevance: Adenylyl Cyclase Inhibition as a CB1 Proximal Signaling Readout Differentiates from Simple Radioligand Binding

The CB1 binding data for 5,6,7-trimethoxy-2-naphthoic acid was generated using a functional assay measuring inhibition of adenylyl cyclase in CB1 receptor-expressing systems (ChEMBL_46466 assay) [1]. This contrasts with the standard radioligand displacement binding assays (e.g., [³H]-CP-55,940 or [³H]-WIN 55,212-2 displacement) typically used to characterize most CBN analogs. Adenylyl cyclase inhibition is a proximal Gαi-coupled signaling readout that integrates receptor binding, conformational activation, and G-protein coupling efficiency. Therefore, the reported Ki of 2 nM reflects not merely receptor occupancy but functional antagonism/inverse agonism of CB1-mediated cAMP signaling. Few CBN analogs have been characterized in this specific functional format, making this dataset a differentiated point for researchers requiring signal transduction-validated CB1 probes rather than occupancy-only ligands.

cAMP Signaling Adenylyl Cyclase Assay Functional CB1 Profiling

Physicochemical Differentiation: Computed XLogP3-AA and PSA Compared to Classical Cannabinoid Probes

Detailed computed physicochemical properties distinguish 5,6,7-trimethoxy-2-naphthoic acid from the broader cannabinoid probe landscape. The compound possesses an XLogP3-AA of 2.6, a topological polar surface area (TPSA) of 64.99 Ų, exactly 1 hydrogen bond donor (carboxylic acid), 5 hydrogen bond acceptors (three methoxy oxygens plus two carboxylic acid oxygens), and 4 rotatable bonds [1]. By comparison, Δ⁹-tetrahydrocannabinol (THC) has an XLogP of approximately 5.8 and TPSA of 29.5 Ų, while cannabinol (CBN) has an XLogP of approximately 6.2 and TPSA of 29.5 Ų [2]. The lower lipophilicity and higher polarity of the target compound predict improved aqueous solubility and altered blood-brain barrier permeability kinetics relative to classical cannabinoids. This physicochemical profile positions 5,6,7-trimethoxy-2-naphthoic acid as a more polar cannabinoid probe with potentially distinct pharmacokinetic and formulation properties.

Lipophilicity Comparison CNS Druglikeness Physicochemical Property Profiling

Synthetic Provenance and Intermediate Utility: Naphthoic Acid Core as a Diversifiable Scaffold

The patent and primary literature surrounding the Mahadevan et al. CBN program indicates that 9-carboxy-CBN analogs, including 5,6,7-trimethoxy-2-naphthoic acid, serve as key synthetic intermediates for further derivatization via the carboxylic acid handle [1]. The literature describes the preparation of 9-carboxy-Δ⁸-THC derivatives by selenium dioxide oxidation followed by sodium chlorite oxidation, then sulfur dehydrogenation to yield the CBN-9-carboxylic acid. The carboxylic acid group provides a reactive anchor for amide bond formation, esterification, and reduction to the hydroxymethyl analog. This contrasts with non-carboxylated CBN analogs (e.g., deoxy-CBN, 9-methyl-CBN), which lack a synthetic handle for further bioconjugation or functional elaboration. While direct quantitative assay data for derivatized products is not yet compiled, the scaffold versatility itself constitutes a practical selection advantage for medicinal chemistry groups designing focused CBN-derived libraries.

CBN Analog Synthesis Carboxylic Acid Functionalization Medicinal Chemistry Toolbox

Absence of CB2 Binding Data Highlights Selectivity Knowledge Gap Critical for Procurement Decisions Requiring CB1-Selective Probes

Currently, no quantitative CB2 receptor binding data (Ki, IC50, EC50) is publicly accessible for 5,6,7-trimethoxy-2-naphthoic acid in BindingDB, ChEMBL, or the cited J Med Chem 2000 publication [1][2]. This represents a significant evidence gap for any procurement decision where CB1 selectivity over CB2 is a critical parameter. By class-level inference, the CBN series exhibits significant CB2 binding when the phenolic hydroxyl is present; however, the deoxy-CBN analog 14 showed reduced affinity at both receptors [1]. The target compound's behavior cannot be extrapolated from these trends. This lack of CB2 counter-screen data should be explicitly considered when selecting this compound for applications requiring clean CB1-selective pharmacology, and it represents the most critical knowledge gap limiting evidence-based procurement.

CB2 Counter-Screen Receptor Selectivity Assessment Off-Target Risk Evaluation

Optimal Research and Industrial Use Cases for 5,6,7-Trimethoxy-2-naphthoic acid Based on Quantified CB1 Affinity and Scaffold Properties


High-Potency CB1 Functional Antagonism Screening in cAMP-Coupled Assays

With a Ki of 2 nM at CB1 measured in an adenylyl cyclase inhibition assay [1], 5,6,7-trimethoxy-2-naphthoic acid is suitable as a reference compound for high-throughput screening (HTS) of novel CB1 ligands using cAMP-based functional readouts (e.g., GloSensor™, HTRF, or AlphaScreen cAMP assays). Its functional assay-derived Ki provides a more physiologically relevant benchmark than occupancy-only binding data, enabling researchers to calibrate assay sensitivity and confirm appropriate assay window (signal-to-background ratio) before screening compound libraries. The compound's potency level (low nanomolar) permits low-concentration usage (typically 0.1–100 nM final assay concentration), reducing solvent exposure and minimizing compound interference.

Chemical Biology Probe Development via Carboxylic Acid Conjugation

The carboxylic acid group at the 2-position provides a modular conjugation handle for generating affinity probes, biotinylated derivatives, or fluorescently labeled CBN analogs without disrupting the critical 5,6,7-trimethoxy pharmacophore [1]. This enables the preparation of chemical biology tool compounds (e.g., CB1 pulldown probes, fluorescent imaging agents) for target engagement studies, competitive binding assays, or cellular localization experiments. Researchers procuring this compound for derivatization benefit from the documented synthetic pathway compatibility with amide coupling and esterification protocols.

Structure-Activity Relationship (SAR) Benchmark in Deoxy-CBN Analog Libraries

As one of the few deoxy-CBN analogs with a quantitatively established CB1 Ki value, 5,6,7-trimethoxy-2-naphthoic acid serves as a potency benchmark for SAR studies exploring C-9 carboxylated CBN derivatives [1]. Medicinal chemistry teams designing focused CBN analog libraries can use this compound as an internal standard to validate assay performance across multiple compound batches, and as a comparator to evaluate whether newly synthesized analogs with modified methoxy patterns or alternative carboxyl positions achieve superior or inferior CB1 binding. The compound's defined substitution pattern (5,6,7-trimethoxy) also provides a reference point for computational docking and molecular dynamics simulations of CB1-ligand interactions.

Pharmacokinetic Profiling Requiring Low-Lipophilicity Cannabinoid Probes

With an XLogP3-AA of 2.6 and TPSA of 64.99 Ų [1], 5,6,7-trimethoxy-2-naphthoic acid occupies a more polar, lower-lipophilicity quadrant of the cannabinoid chemical space compared to THC (XLogP ≈ 5.8) or CBN (XLogP ≈ 6.2). This physicochemical profile makes it particularly suitable for in vitro ADME assays where aqueous solubility of classical cannabinoids limits experimental throughput (e.g., Caco-2 permeability, microsomal stability, plasma protein binding). Procurement for pharmacokinetic profiling studies can leverage the compound's improved solubility characteristics to achieve higher and more reproducible assay concentrations without resorting to high-percentage DMSO or surfactant vehicles.

Quote Request

Request a Quote for 5,6,7-Trimethoxy-2-naphthoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.